3-Bromothiophene-2-carbonitrile

Catalog No.
S672297
CAS No.
18791-98-5
M.F
C5H2BrNS
M. Wt
188.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromothiophene-2-carbonitrile

CAS Number

18791-98-5

Product Name

3-Bromothiophene-2-carbonitrile

IUPAC Name

3-bromothiophene-2-carbonitrile

Molecular Formula

C5H2BrNS

Molecular Weight

188.05 g/mol

InChI

InChI=1S/C5H2BrNS/c6-4-1-2-8-5(4)3-7/h1-2H

InChI Key

RNIRKEQGYHHNSE-UHFFFAOYSA-N

SMILES

C1=CSC(=C1Br)C#N

Canonical SMILES

C1=CSC(=C1Br)C#N

Synthesis and Characterization

-Bromothiophene-2-carbonitrile is an organic compound synthesized through various methods, including the bromination of 2-cyanothiophene and the cyanation of 3-bromothiophene. Researchers have characterized its properties using various techniques, including:

  • Nuclear magnetic resonance (NMR) spectroscopy: This technique helps determine the structure of a molecule by identifying the different atomic environments within it.
  • Mass spectrometry: This technique helps determine the molecular weight of a molecule and its constituent atoms.

Potential Applications

Researchers are exploring the potential applications of 3-bromothiophene-2-carbonitrile in various fields, including:

  • Organic electronics: This field focuses on developing electronic devices using organic materials. Researchers are investigating 3-bromothiophene-2-carbonitrile as a potential building block for organic field-effect transistors (OFETs) due to its aromatic structure and electron-withdrawing properties.
  • Medicinal chemistry: This field involves designing and developing new drugs. Researchers are exploring the potential of 3-bromothiophene-2-carbonitrile as a scaffold for developing new drugs due to the presence of the cyano group, which is known to be present in various bioactive molecules.

3-Bromothiophene-2-carbonitrile is an organic compound with the molecular formula C5H2BrNSC_5H_2BrNS and a molecular weight of approximately 188.05 g/mol. It features a bromine atom and a carbonitrile group attached to a thiophene ring, making it a heterocyclic compound. The structure consists of a five-membered aromatic ring containing sulfur, which contributes to its unique chemical properties. This compound is recognized for its reactivity, particularly as an electrophile, and serves as an important intermediate in the synthesis of various heterocycles and pharmaceuticals .

  • 3-Bromothiophene-2-carbonitrile itself is not likely to have a well-defined mechanism of action in biological systems. It serves as a building block for more complex molecules that can have specific biological effects depending on their structure [].
  • Specific safety data for 3-Bromothiophene-2-carbonitrile might not be widely available. However, due to the presence of bromine, it is likely to be irritating to the skin and eyes.
  • As with any unknown compound, it is advisable to handle it with care, following proper laboratory safety procedures.

  • Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The bromine atom on the thiophene ring makes it susceptible to electrophilic substitution reactions, enabling the synthesis of diverse derivatives.
  • Cyclization Reactions: This compound can act as a precursor for cyclic compounds through cyclization processes, often leading to more complex heterocycles .

3-Bromothiophene-2-carbonitrile exhibits notable biological activities, particularly in pharmacology:

  • Antimicrobial Properties: It has shown potential against various bacterial strains, indicating its utility in developing antibacterial agents.
  • Inhibition Studies: Preliminary studies suggest that it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has been noted as a potential inhibitor of CYP1A2 .
  • Toxicity: Caution is advised due to its toxicity upon skin contact and ingestion, classifying it as harmful and toxic in specific contexts .

The synthesis of 3-Bromothiophene-2-carbonitrile can be achieved through several methods:

  • Bromination of Thiophene Derivatives: Starting from thiophene or substituted thiophenes, bromination can be performed using bromine or brominating agents.
  • Reaction with Cyanide Sources: Following bromination, the introduction of a cyanide group can be accomplished through nucleophilic substitution reactions using sodium cyanide or other cyanide sources.
  • Multi-step Synthesis: In more complex syntheses, 3-Bromothiophene-2-carbonitrile may be synthesized via multi-step processes involving various intermediates that include other functional groups .

3-Bromothiophene-2-carbonitrile finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and drugs.
  • Material Science: Used in developing organic semiconductors and conducting polymers due to its electronic properties.
  • Agricultural Chemicals: Potentially useful in synthesizing agrochemicals with herbicidal or fungicidal activity .

Studies on the interactions of 3-Bromothiophene-2-carbonitrile with biological systems indicate:

  • Protein Binding Studies: Its interaction with proteins can affect drug efficacy and metabolism.
  • Metabolic Pathway Exploration: Understanding how this compound is metabolized by cytochrome P450 enzymes can provide insights into its pharmacokinetics and safety profile .

Several compounds share structural similarities with 3-Bromothiophene-2-carbonitrile. Here are some notable examples:

Compound NameSimilarityUnique Features
5-Bromothiophene-2-carbonitrile0.75Positioned differently on the thiophene ring
4-Bromothiophene-2-carbonitrile0.67Different bromine position affecting reactivity
5-Bromothiophene-2-carbaldehyde0.69Contains an aldehyde group instead of a carbonitrile
2-(5-Bromothiophen-2-yl)acetonitrile0.75Incorporates an acetonitrile moiety
5-(Bromomethyl)thiophene-2-carbonitrile0.66Contains a bromomethyl group

These compounds demonstrate variations in their functional groups and positions of substituents on the thiophene ring, influencing their chemical reactivity and biological activity. Each compound's unique characteristics make them suitable for different applications within organic chemistry and pharmaceuticals .

The development of 3-bromothiophene-2-carbonitrile is closely tied to the broader evolution of thiophene chemistry. Thiophene itself was discovered in 1882 by Viktor Meyer as a contaminant in benzene, identified through its reaction with isatin to form a blue dye called indophenin. This discovery laid the foundation for thiophene chemistry and the subsequent development of various thiophene derivatives. While the exact first synthesis of 3-bromothiophene-2-carbonitrile isn't explicitly documented in the available literature, the compound gained importance as synthetic methodologies for selectively functionalized thiophenes advanced throughout the 20th century.

The compound's emergence likely paralleled developments in selective halogenation and cyanation techniques for heterocyclic compounds. Its modern significance is reflected in its commercial availability and inclusion in chemical databases with the CAS registry number 18791-98-5, first registered in the early 2000s, with creation date in PubChem listed as July 19, 2005.

Significance in Heterocyclic Chemistry

3-Bromothiophene-2-carbonitrile occupies a distinctive position in heterocyclic chemistry due to its bifunctional nature. The thiophene ring serves as an electron-rich heterocycle with aromatic character, while the bromine atom at position 3 provides a reactive site for various coupling reactions, and the nitrile group at position 2 introduces additional synthetic versatility. This combination makes the compound particularly valuable in the synthesis of more complex heterocyclic structures.

The significance of this compound extends beyond its direct applications. As a model system, it exemplifies the principles of regioselective functionalization in heterocyclic chemistry, demonstrating how electronic factors influence reactivity patterns in thiophenes. Furthermore, its structure represents an important building block in the creation of materials with specialized electronic properties, as thiophene derivatives are known for their applications in conductive polymers and electronic devices.

Research Landscape and Current State of Knowledge

The current research landscape surrounding 3-bromothiophene-2-carbonitrile reflects its utility as a versatile synthetic intermediate. While dedicated studies focusing exclusively on this compound are limited, its presence in numerous synthetic protocols highlights its importance. The compound appears frequently in synthetic schemes leading to pharmaceutically relevant compounds and materials for electronic applications.

Recent advances in cross-coupling methodologies have particularly enhanced the utility of 3-bromothiophene-2-carbonitrile. The bromine substituent allows for various palladium-catalyzed coupling reactions including Suzuki, Stille, and Kumada protocols, expanding the compound's synthetic versatility. Additionally, the nitrile group provides opportunities for further transformations, including reductions to aldehydes and primary amines, hydrolysis to carboxylic acids, and participation in cycloaddition reactions.

The compound's research trajectory continues to evolve as new applications emerge in pharmaceutical development, materials science, and organic electronics. Current knowledge gaps primarily relate to optimized large-scale synthesis methods and comprehensive characterization of its reactivity profile under various conditions.

XLogP3

2.3

Wikipedia

3-Bromothiophene-2-carbonitrile

Dates

Modify: 2023-08-15

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